![molecular formula C11H16BrClN2O2S B3027163 2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233958-34-3](/img/structure/B3027163.png)
2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Overview
Description
The compound "2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reagents that are used in the synthesis of various benzamide derivatives, particularly those with a piperidine moiety, which are of interest due to their biological activities as CCR5 antagonists. These compounds are characterized by the presence of a bromo substituent and a piperidinyl group attached to a benzene ring, similar to the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the preparation of intermediates such as 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene through elimination, reduction, and bromination reactions using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde as starting materials . Piperidin-4-one derivatives are then prepared and further reacted with these intermediates to yield novel non-peptide CCR5 antagonists . These synthetic routes could potentially be adapted for the synthesis of "2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" by incorporating a suitable sulfonamide group in place of the benzamide.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques, including ^1H NMR, ^13C NMR, and mass spectrometry (MS). These methods provide detailed information about the molecular framework and the substitution pattern on the benzene ring . The presence of bromo and chlorobenzyl groups, as well as the piperidinyl moiety, are confirmed through these analyses. Similar techniques would be employed to analyze the molecular structure of "2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride."
Chemical Reactions Analysis
The papers describe the use of elimination, reduction, and bromination reactions to synthesize the intermediates and final compounds . Additionally, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) is mentioned as a potent reagent for activating thioglycosides, which could be relevant for glycosylation reactions involving similar piperidine-containing compounds . These reactions are crucial for constructing the complex molecular architecture of CCR5 antagonists and could be relevant for the synthesis of "2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" are not directly discussed, the properties of similar compounds can be inferred. The solubility, melting points, and stability of these compounds would be influenced by the presence of the bromo and piperidinyl groups, as well as the overall molecular structure . The biological activity, such as the inhibitory concentration (IC50) against CCR5, is also a significant property, indicating the potential therapeutic relevance of these compounds .
Scientific Research Applications
HIV Infection Prevention
The compound has been explored for its potential in HIV-1 infection prevention. A study synthesized a related molecule, 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, showing promise as a candidate for drug development against HIV-1 (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
Several studies have investigated benzenesulfonamide derivatives, including the synthesis of compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units. These compounds have shown potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2022).
Enzyme Inhibition
N-Substituted derivatives of 2-bromo-N-(piperidin-4-yl)benzenesulfonamide have been synthesized and evaluated for their inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are significant in various neurological conditions, making the derivatives potential candidates for the treatment of related diseases (H. Khalid et al., 2014).
Antimicrobial Activity
Some derivatives of benzenesulfonamides, including those with piperidine moieties, have been studied for their antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).
properties
IUPAC Name |
2-bromo-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S.ClH/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9;/h1-4,9,13-14H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVYVMLMJZCVRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride | |
CAS RN |
1233958-34-3 | |
Record name | Benzenesulfonamide, 2-bromo-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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